Ethyl 3-amino-6-bromoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-6-bromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the bromination of quinoline-2-carboxylic acid, followed by esterification with ethanol to form ethyl 6-bromoquinoline-2-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-6-bromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- 4-Amino-6-bromoquinoline
- 2-Amino-6-bromoquinoline hydrochloride
- Methyl 4-bromoquinoline-6-carboxylate
Uniqueness
Ethyl 3-amino-6-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-amino-6-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
SXRUTUFTJVVQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.